molecular formula C12H21NO5S B2711137 1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid CAS No. 1864062-98-5

1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid

Cat. No.: B2711137
CAS No.: 1864062-98-5
M. Wt: 291.36
InChI Key: NAFNGVKOYRJMIY-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a methanesulfinyl group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The methanesulfinyl group can be introduced through a sulfoxidation reaction using appropriate sulfoxidizing agents. Industrial production methods often employ flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include trifluoroacetic acid for deprotection and hydrogen peroxide for oxidation. Major products formed from these reactions include the free amine and sulfone derivatives.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid involves the cleavage of the Boc group under acidic conditions, leading to the formation of a free amine. This free amine can then participate in various biochemical pathways, including enzyme inhibition and protein modification. The methanesulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar compounds to 1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid include:

The uniqueness of this compound lies in its dual functional groups, which allow for versatile chemical transformations and applications in various fields.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfinylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5S/c1-11(2,3)18-10(16)13-7-5-12(6-8-13,9(14)15)19(4)17/h5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFNGVKOYRJMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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